molecular formula C18H11NO2 B1683719 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS No. 2110-25-0

2-Pyridin-4-yl-benzo[h]chromen-4-one

Cat. No.: B1683719
CAS No.: 2110-25-0
M. Wt: 273.3 g/mol
InChI Key: LZCOBWKVDSSOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCCF-029 involves the benzannulation of the flavone A-ring at the 7,8-position, which significantly enhances its activity and potency . The specific synthetic route and reaction conditions for UCCF-029 are not widely detailed in public literature, but it generally involves the use of standard organic synthesis techniques such as condensation reactions and cyclization processes.

Industrial Production Methods

Industrial production methods for UCCF-029 are not explicitly documented. given its synthetic nature, it is likely produced using large-scale organic synthesis techniques, involving the use of automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

UCCF-029 primarily undergoes reactions typical of benzoflavones, including:

    Oxidation: UCCF-029 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: UCCF-029 can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings in its structure.

Common Reagents and Conditions

Common reagents used in the reactions involving UCCF-029 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from the reactions of UCCF-029 depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

UCCF-029 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Properties

IUPAC Name

2-pyridin-4-ylbenzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOBWKVDSSOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390354
Record name 2-Pyridin-4-yl-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2110-25-0
Record name 2-Pyridin-4-yl-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridin-4-yl-benzo[h]chromen-4-one
Reactant of Route 2
2-Pyridin-4-yl-benzo[h]chromen-4-one
Reactant of Route 3
2-Pyridin-4-yl-benzo[h]chromen-4-one
Reactant of Route 4
2-Pyridin-4-yl-benzo[h]chromen-4-one
Reactant of Route 5
2-Pyridin-4-yl-benzo[h]chromen-4-one
Reactant of Route 6
2-Pyridin-4-yl-benzo[h]chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.